
6-Methylprednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylprednisolone is an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a primary alpha-hydroxy ketone and a tertiary alpha-hydroxy ketone. It derives from a prednisolone.
A PREDNISOLONE derivative with similar anti-inflammatory action.
Scientific Research Applications
1. Equine Medicine
6-Methylprednisolone, specifically its metabolite 20-dihydro-6-methylprednisone (DHMP), is extensively used in equine medicine. It's recognized as a therapeutic medication by various equine organizations and is commonly administered to horses in training. The synthesis, purification, and characterization of DHMP have been crucial for improving testing and regulatory practices in equine sports (Eisenberg et al., 2014).
2. Neuroprotection and Spinal Cord Injury
This compound has been studied for its role in acute spinal cord injury (SCI). Despite initial promise, several studies challenge its efficacy as a standard treatment. Research shows inconsistent significant treatment effects and questions the scientific basis for its use in SCI (Sayer et al., 2006), (Hurlbert, 2001).
3. Anti-Inflammatory and Antioxidant Effects
The drug exhibits potent anti-inflammatory and antioxidant properties. It acts by inhibiting lipid peroxidation in neuronal, glial, and vascular membranes, independent of its glucocorticoid receptor actions. This has implications in the treatment of central nervous system injuries (Kavanagh & Kam, 2001).
4. Multiple Sclerosis Treatment
This compound plays a crucial role in the treatment of multiple sclerosis (MS), especially during acute relapse phases. It dampens the inflammatory cytokine cascade and inhibits T cell activation, among other mechanisms, which contributes to its therapeutic effects in MS (Sloka & Stefanelli, 2005).
5. Antiapoptotic Effects on Oligodendrocytes
The drug has shown selective antiapoptotic effects on oligodendrocytes, vital for the therapy of white matter diseases like spinal cord injury and multiple sclerosis. This is mediated through the activation of the glucocorticoid receptor and upregulation of bcl-XL, a splicing isoform of the bcl-x gene (Xu et al., 2009).
6. Liver Transplantation
In liver transplantation, methylprednisolone has shown beneficial effects in reducing inflammation in the donor liver, leading to improved outcomes post-transplantation. It has been effective in attenuating brain death-associated damage in clinical liver transplantation (Kotsch et al., 2008).
7. Acute Respiratory Distress Syndrome
Methylprednisolone has been evaluated for its effects on inflammatory markers in acute respiratory distress syndrome (ARDS), showing a significant decrease in IL-6 levels and improvement in clinical outcomes (Metwally et al., 2018).
8. Cardioprotection in Ischemic and Oxidative Damage
Pre-treatment with methylprednisolone in rats has shown to protect the heart against ischemia-reperfusion dysfunction. This protection could be due to an increase in tissue antioxidant activity during reperfusion (Valen et al., 2000).
properties
CAS RN |
6923-42-8 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12?,14-,15-,17-,19+,20-,21-,22-/m0/s1 |
InChI Key |
VHRSUDSXCMQTMA-UWKORSIYSA-N |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O |
synonyms |
6 Methylprednisolone 6-Methylprednisolone Medrol Methylprednisolone Metipred Urbason |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)
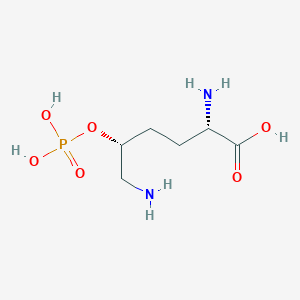
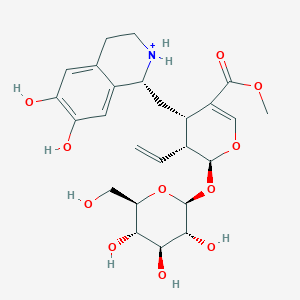
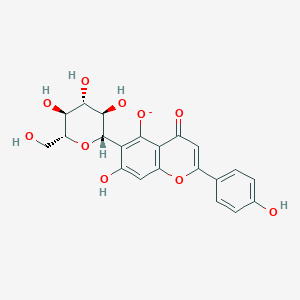
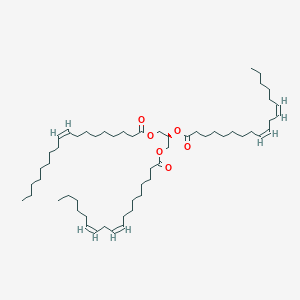
![N-[2-[(2,6-difluorophenyl)sulfonylamino]ethyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263306.png)

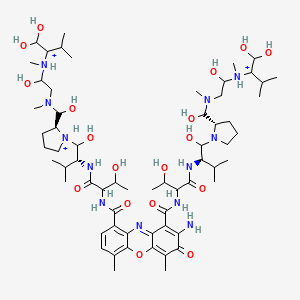

![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1263311.png)

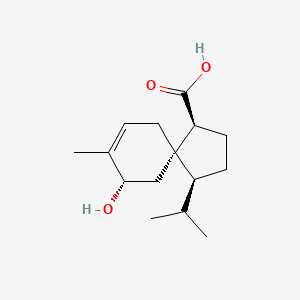
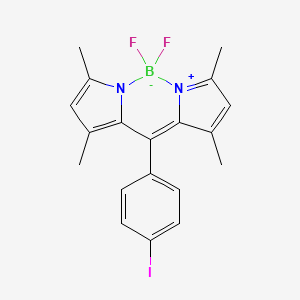
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)